REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].ClC1C=CC=CC=1Cl.[F:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([CH3:20])[C:15]=1[CH3:21].FC1C=CC([CH:27]=[O:28])=C(C)C=1C>Cl>[F:13][C:14]1[C:15]([CH3:21])=[C:16]([CH3:20])[CH:17]=[CH:18][C:19]=1[CH:27]=[O:28] |f:0.1.2.3|
|
Name
|
|
Quantity
|
67.6 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
450 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Name
|
|
Quantity
|
503.54 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=CC=C1)C)C
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Parr®-brand 4522
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C=O)C=C1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vessel was sealed
|
Type
|
CUSTOM
|
Details
|
purged three times with carbon monoxide with the pressure of the vessel
|
Type
|
TEMPERATURE
|
Details
|
increased to 100 psi for each purging
|
Type
|
CUSTOM
|
Details
|
After the third purge
|
Type
|
TEMPERATURE
|
Details
|
the pressure at which the reaction was maintained for the total reaction time of about 28 hours (the reaction temperature
|
Duration
|
28 h
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 50° C. for the duration as well)
|
Type
|
ADDITION
|
Details
|
was poured into about 500 mL of ice water (which
|
Type
|
ADDITION
|
Details
|
was added 500 mL of cyclohexane
|
Type
|
CUSTOM
|
Details
|
The top, organic layer was removed
|
Type
|
WASH
|
Details
|
washed three times with water using a separatory funnel
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The residual organic phase was then distilled under vacuum
|
Type
|
CUSTOM
|
Details
|
to remove excess cyclohexane, 3-fluoro-o-xylene, 1,2-dichlorobenzene
|
Type
|
WAIT
|
Details
|
left about 94.98 g of a benzaldehyde mixture
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=O)C=CC(=C1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 624.2 mmol | |
YIELD: PERCENTYIELD | 79.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |